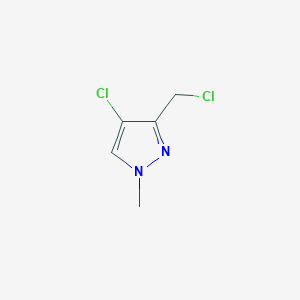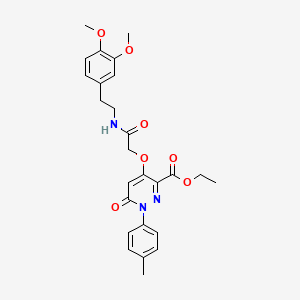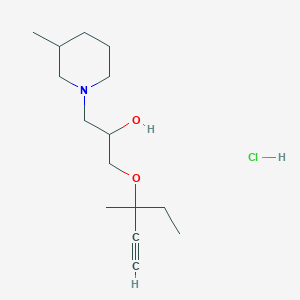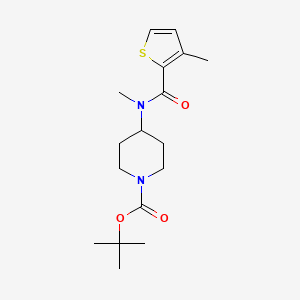
4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chemical compounds like “4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole” belong to a class of organic compounds known as pyrazoles. Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like “4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole” would be determined by the arrangement of its atoms and the bonds between them. Typically, techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry are used to determine the molecular structure .Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including substitutions, additions, and redox reactions. The specific reactions that “4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole” might undergo would depend on its exact structure and the conditions under which the reactions are carried out .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals. These properties are typically determined experimentally .Wissenschaftliche Forschungsanwendungen
Synthesis of Pharmacologically Active Derivatives
Intermediate for Pharmacological Substances : Compounds related to 4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole have been synthesized as intermediates for further chemical modifications. These derivatives have potential pharmacological properties due to their structural features. For instance, the synthesis of 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine demonstrates its utility as a precursor for disubstituted 1-methyl-1H-pyrazolo[3,4-d]pyrimidines, which are of interest for their pharmacological properties (Ogurtsov & Rakitin, 2021).
Antibacterial and Antitumor Evaluation : Research into pyrazole derivatives, including those related to the compound , has shown that they possess significant antibacterial and antitumor activities. This highlights the importance of these compounds in the development of new therapeutic agents (Hamama et al., 2012).
Material Science and Chemistry
Polymerization Control Agents : Pyrazole-based derivatives have been explored as reversible addition-fragmentation chain transfer (RAFT) agents in polymer chemistry. These agents are crucial for controlling polymerization processes, demonstrating the versatility of pyrazole compounds in materials science (Gardiner et al., 2017).
Synthesis of Functionalized Pyrazoles : The chemical synthesis of functionalized pyrazoles, which are valuable in pharmaceutical research and materials science, involves the use of chloromethylated pyrazoles as intermediates. These processes underscore the critical role of chloromethylated pyrazoles in synthesizing complex molecules with specific desired functions (Grotjahn et al., 2002).
Wirkmechanismus
The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the mechanism of action might involve binding to a specific protein or enzyme. Without specific studies, it’s difficult to predict the mechanism of action of "4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole" .
Safety and Hazards
Zukünftige Richtungen
The future directions for research on a compound like “4-chloro-3-(chloromethyl)-1-methyl-1H-pyrazole” could include exploring its potential uses in various fields, such as medicine, materials science, or agriculture. This would likely involve further studies on its properties and behavior under various conditions .
Eigenschaften
IUPAC Name |
4-chloro-3-(chloromethyl)-1-methylpyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl2N2/c1-9-3-4(7)5(2-6)8-9/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVHKFTVLVITDLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)CCl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(1,3-benzodioxol-5-ylmethyl)-2-[(7-oxo-5-phenyl-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio]acetamide](/img/structure/B2806693.png)


![N-benzo[g][1,3]benzothiazol-2-yl-5-nitrothiophene-2-carboxamide](/img/structure/B2806699.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-(trifluoromethyl)benzyl)propanamide](/img/structure/B2806700.png)

![2-({[2-(Dimethylamino)ethyl]amino}methyl)-3,4-dihydroquinazolin-4-one dihydrochloride](/img/structure/B2806702.png)
![(2E)-N-{2-[5-(methylsulfanyl)-1,3,4-oxadiazol-2-yl]phenyl}-3-(3,4,5-trimethoxyphenyl)prop-2-enamide](/img/structure/B2806704.png)
![2-{[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)phenyl]methyl}butanoic acid](/img/structure/B2806708.png)
![1-Propan-2-yl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride](/img/structure/B2806710.png)


![2-(3-methoxyphenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B2806713.png)